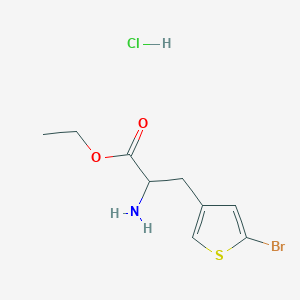

Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

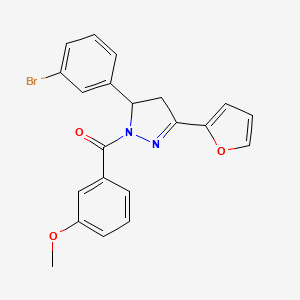

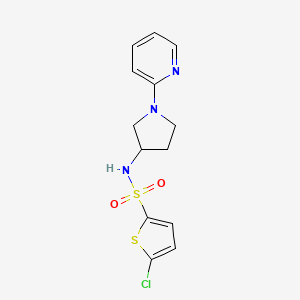

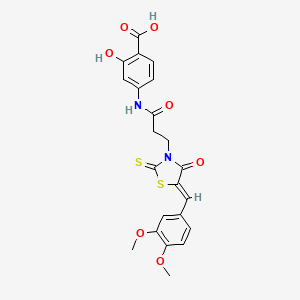

Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is a scientific compound with the molecular formula C9H13BrClNO2S and a molecular weight of 314.63 . It has increasingly become a subject of interest in various fields of research.

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO2S.ClH/c1-2-13-9(12)7(11)3-6-4-8(10)14-5-6;/h4-5,7H,2-3,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 2378501-73-4 .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Diffractometric Study

Polymorphic forms of investigational pharmaceutical compounds, including ones similar to Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride, have been characterized using spectroscopic and diffractometric techniques. This involves the use of capillary powder X-ray diffraction (PXRD), single crystal X-ray diffraction, and solid-state nuclear magnetic resonance (SSNMR), along with molecular spectroscopic methods such as infrared, Raman, UV–visible, and fluorescence spectroscopy (Vogt et al., 2013).

Fluorescence Derivatisation of Amino Acids

3-(Naphthalen-1-ylamino)propanoic acid, through its coupling to the amino group of various amino acids, has been evaluated for its applicability as a fluorescent derivatizing reagent, resulting in strongly fluorescent amino acid derivatives. This process, involving condensation with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride, generates derivatives with significant fluorescence in both ethanol and water at physiological pH, useful in biological assays (Frade et al., 2007).

Corrosion Inhibition

Newly synthesized diamine derivatives, such as 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol (DAME), have shown effective inhibitory action against the corrosion of mild steel in hydrochloric solution, acting as mixed-type inhibitors. The adsorption process obeys Langmuir's adsorption isotherm, demonstrating the potential of such compounds in corrosion protection applications (Herrag et al., 2010).

Antimicrobial Activity

Compounds synthesized from reactions involving Ethyl(3-aryl-2-bromo)propanoate have shown antimicrobial activity, particularly when the methyl group is present. Such compounds are explored for their potential in creating new antimicrobial agents, indicating the broad applicability of this chemical structure in pharmaceutical development (Цялковский et al., 2005).

Synthesis of Potential Anticancer Agents

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and its analogues have been demonstrated to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. The structure-activity relationship (SAR) studies of these compounds highlight their potential as novel anticancer agents, particularly for cancers with multiple drug resistance (Das et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S.ClH/c1-2-13-9(12)7(11)3-6-4-8(10)14-5-6;/h4-5,7H,2-3,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHNELPWTUVWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CSC(=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2567867.png)

![3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2567870.png)

![9-cyclohexyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2567879.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2567881.png)